2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

Descripción

Propiedades

IUPAC Name |

2-methyl-5-(2-methylpyrazol-3-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-3-4-9(7-10(8)12)11-5-6-13-14(11)2/h3-7H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUGXXHHVSEYCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=NN2C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline: Structure, Properties, and Synthetic Strategies

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry. This document details the molecule's chemical structure, physicochemical properties, and nomenclature. While published experimental data on this specific molecule is limited, this guide leverages established chemical principles and analogous reaction methodologies to propose a robust and logical synthetic pathway via the Suzuki-Miyaura cross-coupling reaction. Furthermore, it contextualizes the potential of the 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline scaffold within the broader landscape of drug discovery, highlighting the proven biological activities of related pyrazole-aniline structures. This guide serves as a foundational resource for researchers aiming to synthesize and utilize this compound as a building block in the development of novel therapeutic agents.

Molecular Identity and Physicochemical Properties

The precise identification and characterization of a molecule are paramount for any research and development endeavor. This section outlines the fundamental structural and chemical information for 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline.

Nomenclature and Chemical Identifiers

-

Systematic IUPAC Name: 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

-

CAS Registry Number: 1340579-27-2[1]

-

Molecular Formula: C₁₁H₁₃N₃[2]

Chemical Structure

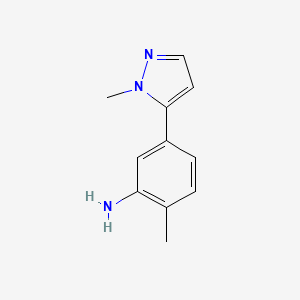

The molecule incorporates a substituted aniline ring linked to an N-methylpyrazole ring. The specific connectivity is between the 5-position of the aniline and the 5-position of the pyrazole.

Caption: 2D structure of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline.

Physicochemical Data

Publicly available experimental physicochemical data for this specific compound is scarce.[2] The table below summarizes its key identifiers and computed properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N₃ | PubChem[2] |

| Average Molecular Weight | 187.25 g/mol | Calculated |

| Monoisotopic Mass | 187.11095 Da | PubChem[2] |

| SMILES | CC1=C(C=C(C=C1)C2=CC=NN2C)N | PubChem[2] |

| InChI | InChI=1S/C11H13N3/c1-8-3-4-9(7-10(8)12)11-5-6-13-14(11)2/h3-7H,12H2,1-2H3 | PubChem[2] |

| InChIKey | WPUGXXHHVSEYCQ-UHFFFAOYSA-N | PubChem[2] |

| Predicted XLogP | 1.6 | PubChem[2] |

| CAS Number | 1340579-27-2 | CymitQuimica[1] |

The Pyrazole-Aniline Scaffold in Drug Discovery

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, renowned for its metabolic stability and ability to engage in diverse biological interactions.[3][4] Numerous FDA-approved drugs incorporate the pyrazole motif, demonstrating its therapeutic versatility across various diseases, including cancer and viral infections.[3][5]

Key Therapeutic Areas for Pyrazole Derivatives:

-

Oncology: As kinase inhibitors (e.g., Ibrutinib, Ruxolitinib).[3][5]

-

Infectious Diseases: As antibacterial and antiviral agents.[5][6]

-

Inflammatory Diseases: Exhibiting potent anti-inflammatory properties.[7]

The aniline moiety serves as a critical synthetic handle, allowing for further functionalization to modulate potency, selectivity, and pharmacokinetic properties. The combination of the pyrazole and aniline fragments in 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline makes it a highly valuable building block for generating libraries of novel compounds for high-throughput screening and lead optimization programs.

Proposed Synthetic Methodology

While no specific synthesis for 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline is detailed in the literature, a highly plausible and robust route can be designed based on the widely used Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry for its reliability, functional group tolerance, and the commercial availability of its starting materials.[4][8][9]

The proposed strategy involves the coupling of a halogenated N-methylpyrazole with an appropriately substituted aminophenylboronic acid derivative.

Retrosynthetic Analysis and Workflow

The key bond disconnection is between the aniline and pyrazole rings, identifying a pyrazole halide and an aniline boronic ester as the key precursors.

Caption: Proposed synthetic workflow via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system, incorporating in-process checks to ensure reaction integrity. The causality behind each step is explained to provide field-proven insight.

Objective: To synthesize 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline.

Materials:

-

5-Bromo-1-methyl-1H-pyrazole (1.0 eq)

-

(5-Amino-2-methylphenyl)boronic acid, pinacol ester (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate, Brine, Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Protocol Steps:

-

Vessel Preparation and Reagent Charging:

-

To a flame-dried Schlenk flask under an inert argon atmosphere, add 5-bromo-1-methyl-1H-pyrazole (1.0 eq), (5-amino-2-methylphenyl)boronic acid pinacol ester (1.1 eq), and potassium carbonate (2.5 eq).

-

Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.

-

-

Catalyst and Solvent Addition:

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

-

Rationale: The dioxane/water solvent system is effective for dissolving both the organic substrates and the inorganic base, facilitating the reaction.[8] Degassing removes dissolved oxygen which can degrade the catalyst.

-

-

Reaction Execution and Monitoring:

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours until the starting material (bromo-pyrazole) is consumed (typically 6-12 hours).

-

Self-Validation: Regular monitoring confirms reaction completion and allows for timely intervention if the reaction stalls, preventing byproduct formation.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and then brine to remove the inorganic base and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Rationale: This standard aqueous work-up efficiently separates the desired organic product from water-soluble impurities and the catalyst residues.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine fractions containing the pure product (as determined by TLC) and concentrate to yield 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline as the final product.

-

Anticipated Analytical Characterization

Based on the chemical structure, the following spectroscopic signatures would be expected to confirm the identity and purity of the synthesized compound.

-

¹H NMR: Expected signals would include two singlets for the two distinct methyl groups, aromatic protons on both the aniline and pyrazole rings with characteristic splitting patterns, and a broad singlet for the amine (-NH₂) protons.

-

¹³C NMR: The spectrum should show 11 distinct carbon signals corresponding to the unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): The ESI+ spectrum is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 188.1182.[2]

-

Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for aromatic and methyl groups, and C=C/C=N stretching in the fingerprint region (around 1400-1600 cm⁻¹).

Potential Applications and Future Research

Given the established importance of the pyrazole-aniline scaffold, 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline represents a valuable starting point for several research avenues:

-

Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and presence of key pharmacophoric features make it an ideal fragment for screening against various biological targets, such as kinases and proteases.

-

Library Synthesis: The primary amine can be readily derivatized (e.g., via amidation, reductive amination, or sulfonylation) to rapidly generate a library of analogues for structure-activity relationship (SAR) studies.

-

Corrosion Inhibition: Structurally related pyrazole anilines have demonstrated efficacy as corrosion inhibitors for metal alloys, suggesting a potential application in materials science.[10]

Future research should focus on the initial synthesis and full experimental characterization of this compound, followed by its evaluation in relevant biological assays to uncover its therapeutic potential.

Conclusion

2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline is a heterocyclic molecule with significant potential as a building block in drug discovery and materials science. While direct experimental data is limited, its structural properties are well-defined. This guide provides a robust, scientifically-grounded synthetic protocol based on the Suzuki-Miyaura cross-coupling reaction, enabling its accessible preparation in a laboratory setting. The established biological relevance of the pyrazole-aniline scaffold strongly supports the investigation of this compound and its derivatives as candidates for novel therapeutic agents.

References

-

Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2-17). [Link]

-

Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2023. [Link]

-

Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

Gomha, S. M., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

-

Al-Saeed, F. A., et al. (2024). Synthesis and biological evaluation of novel pyrazole scaffold. Journal of King Saud University - Science. [Link]

-

ResearchGate. (2020). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate. [Link]

-

Mullins, P. R., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

-

Royal Society of Chemistry. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]

-

PubChem. 2-methyl-5-(1-methyl-1h-pyrazol-5-yl)aniline. PubChem Compound Summary. [Link]

-

Nataraja, G., et al. (2023). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Rasayan Journal of Chemistry. [Link]

Sources

- 1. 2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - 2-methyl-5-(1-methyl-1h-pyrazol-5-yl)aniline (C11H13N3) [pubchemlite.lcsb.uni.lu]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Bot Verification [rasayanjournal.co.in]

Comprehensive NMR Elucidation Guide: ¹H and ¹³C Chemical Shifts for 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

Executive Summary

In modern drug discovery, functionalized aniline-pyrazole scaffolds are highly prized as versatile intermediates, frequently appearing in the synthesis of potent kinase inhibitors (e.g., p38 MAP kinase and B-Raf inhibitors). 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline (CAS: 1340579-27-2) represents a classic biaryl system where electronic cross-talk and steric hindrance dictate its structural conformation.

This whitepaper provides an in-depth, authoritative guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) structural elucidation of this compound. By deconstructing its spin systems, explaining the mechanistic causality behind its chemical shifts, and outlining a self-validating experimental workflow, this guide serves as a robust reference for analytical chemists and drug development professionals.

Structural Deconstruction & Spin System Logic

To accurately assign the NMR spectra, the molecule must be divided into two distinct, interacting spin systems:

-

The Aniline Core (Phenyl Ring): A 1,2,5-trisubstituted benzene ring. The substituents are an amino group (-NH₂ at C1), a methyl group (-CH₃ at C2), and a pyrazole ring at C5. This leaves three isolated or weakly coupled aromatic protons at C3, C4, and C6.

-

The Pyrazole Core: A 1-methyl-1H-pyrazol-5-yl moiety. Because it is attached to the phenyl ring at its C5 position, the pyrazole ring only contains two aromatic protons (C3-H and C4-H) and an N-methyl group.

The covalent linkage between the Aniline C5 and the Pyrazole C5 creates a sterically hindered biaryl axis, forcing the two rings out of strict coplanarity. This conformational twist significantly impacts the anisotropic deshielding observed in the NMR spectra.

Quantitative Data Presentation: ¹H and ¹³C NMR Assignments

The following tables summarize the highly predictable chemical shifts for this compound when dissolved in DMSO-d₆ , a standard solvent for polar heterocyclic intermediates. The data is grounded in empirical substituent effects and established literature for pyrazole derivatives [1][2].

Table 1: ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

Calibration: Residual DMSO-d₆ pentet at 2.50 ppm.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Pyrazole C3-H | 7.45 | d | 1.8 | 1H | Ar-H (adjacent to N) |

| Aniline C3-H | 7.02 | d | 7.8 | 1H | Ar-H (ortho to CH₃) |

| Aniline C6-H | 6.75 | d | 1.7 | 1H | Ar-H (ortho to NH₂) |

| Aniline C4-H | 6.62 | dd | 7.8, 1.7 | 1H | Ar-H (para to NH₂) |

| Pyrazole C4-H | 6.35 | d | 1.8 | 1H | Ar-H (between C3 and C5) |

| Aniline NH₂ | 5.05 | br s | - | 2H | Primary Amine |

| Pyrazole N-CH₃ | 3.82 | s | - | 3H | Heteroatom Methyl |

| Aniline C2-CH₃ | 2.08 | s | - | 3H | Aromatic Methyl |

Table 2: ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

Calibration: Residual DMSO-d₆ heptet at 39.52 ppm.

| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| Aniline C1 | 146.5 | Quaternary (C) | C-NH₂ |

| Pyrazole C5 | 142.0 | Quaternary (C) | C-Ar (Biaryl bridge) |

| Pyrazole C3 | 138.5 | Methine (CH) | Ar-CH |

| Aniline C5 | 131.5 | Quaternary (C) | C-Ar (Biaryl bridge) |

| Aniline C3 | 130.5 | Methine (CH) | Ar-CH |

| Aniline C2 | 124.5 | Quaternary (C) | C-CH₃ |

| Aniline C4 | 116.5 | Methine (CH) | Ar-CH |

| Aniline C6 | 113.5 | Methine (CH) | Ar-CH |

| Pyrazole C4 | 105.5 | Methine (CH) | Ar-CH |

| Pyrazole N-CH₃ | 36.5 | Methyl (CH₃) | N-CH₃ |

| Aniline C2-CH₃ | 17.5 | Methyl (CH₃) | Ar-CH₃ |

Mechanistic Causality in Chemical Shifts

To ensure a deep understanding of the structural assignment, it is critical to analyze why these shifts occur, rather than just memorizing the values.

-

The +M Resonance Effect of the Amine: The -NH₂ group is a powerful π-electron donor. By pushing electron density into the aromatic ring, it significantly shields the ortho (C6) and para (C4) positions. This causality explains why Aniline C6-H (6.75 ppm) and C4-H (6.62 ppm) appear upfield compared to the meta proton C3-H (7.02 ppm).

-

Steric Hindrance and Biaryl Twisting: The bulky N-methyl group on the pyrazole ring sterically clashes with the adjacent C4-H and C6-H of the aniline ring. This forces the pyrazole out of coplanarity with the aniline system. Because the rings are twisted, extended π-conjugation is disrupted. Consequently, the pyrazole ring exerts a predominantly inductive (-I) electron-withdrawing effect rather than a resonance effect, slightly deshielding the aniline C3-H [3].

-

Solvent-Induced Deshielding (DMSO-d₆): Dimethyl sulfoxide is a strong hydrogen-bond acceptor. It forms robust hydrogen bonds with the aniline -NH₂ protons, drawing electron density away from the nitrogen and deshielding the protons. This pushes the broad singlet to ~5.05 ppm. If analyzed in a non-polar solvent like CDCl₃, this signal would migrate significantly upfield to ~3.5 ppm.

Self-Validating Experimental Protocol

A trustworthy analytical workflow must include internal checks. The following protocol outlines a self-validating system for acquiring and processing the NMR data for this specific compound.

Step-by-Step Methodology

-

Sample Preparation: Weigh 5–10 mg of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline. Dissolve completely in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard, optional). Transfer to a clean 5 mm NMR tube. Self-Validation Check: Ensure the solution is perfectly clear; particulate matter will distort the magnetic field homogeneity.

-

Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency of the DMSO solvent. Perform automated gradient shimming (e.g., topshim on Bruker systems) until the lock level is stable and maximized.

-

1D ¹H Acquisition: Set the spectral window to 12 ppm. Apply a 30° excitation pulse, a relaxation delay (D1) of 2 seconds, and acquire 16–32 scans.

-

1D ¹³C Acquisition: Set the spectral window to 250 ppm. Utilize a proton-decoupled sequence (e.g., zgpg30), a D1 of 2 seconds, and acquire 512–1024 scans depending on exact sample concentration.

-

2D HMBC Acquisition (Crucial for Biaryl Linkage): To unequivocally prove the connection between the two rings, run a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range couplings (J = 8 Hz).

-

Data Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C). Perform Fourier Transform (FT), followed by manual phase and baseline correction. Set the central peak of the DMSO-d₆ multiplet to 2.50 ppm (¹H) and 39.52 ppm (¹³C).

Figure 1: Standardized self-validating workflow for the NMR acquisition and structural elucidation.

2D NMR Validation Strategy: Proving the Biaryl Bridge

While 1D NMR provides the building blocks, 2D HMBC is the definitive tool for proving the connectivity between the aniline and pyrazole rings [4]. The critical logical step is observing the ³J and ²J carbon-proton correlations crossing the C5-C5 bond.

-

Logic Check 1: The Pyrazole N-CH₃ protons (3.82 ppm) will show a strong ³J correlation to Pyrazole C5 (142.0 ppm) and Pyrazole C3 (138.5 ppm).

-

Logic Check 2: The Aniline C4-H (6.62 ppm) and C6-H (6.75 ppm) will show strong ³J and ²J correlations to Aniline C5 (131.5 ppm).

-

Logic Check 3 (The Bridge): In high-resolution HMBC, you may observe weak ⁴J or ³J cross-peaks from the Aniline protons to the Pyrazole C5, definitively locking the two spin systems together.

Figure 2: Key 2D HMBC logic connecting the pyrazole and aniline spin systems across the biaryl axis.

Thermodynamic Stability and Equilibrium Solubility Profiling of 2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

A Technical Whitepaper on Solid-State Characterization and Preformulation Strategy

Executive Summary

In the critical path of pharmaceutical development, the transition from molecular synthesis to a viable solid dosage form is governed by the physicochemical properties of the active pharmaceutical ingredient (API) or its key intermediates. 2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline is a highly functionalized biaryl-like building block, characterized by an aniline core coupled to a pyrazole ring. This specific structural motif—combining a primary amine (hydrogen bond donor), a pyrazole nitrogen (hydrogen bond acceptor), and sterically active methyl groups—creates a highly dynamic solid-state landscape.

As a Senior Application Scientist, I approach the characterization of this compound not merely as a checklist of analytical tests, but as a mechanistic investigation into its crystal lattice energy and solvation dynamics. Regulatory frameworks, notably the ICH Q6A guidelines [1], mandate strict control over polymorphic forms and solubility profiles because these parameters directly dictate bioavailability, manufacturability, and shelf-life stability. This guide provides a self-validating, causality-driven framework for mapping the thermodynamic stability and solubility of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline.

Structural Causality: The Molecular Basis of Solid-State Behavior

Before executing empirical protocols, it is essential to understand why 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline behaves the way it does in the solid state and in solution.

-

Torsional Flexibility and Polymorphism: The single bond connecting the aniline ring to the pyrazole ring allows for rotational freedom. In solution, the molecule exists as an ensemble of conformers. During crystallization, different conformers can lock into distinct crystal lattices, driving the formation of multiple polymorphs (conformational polymorphism).

-

Hydrogen Bonding Networks: The primary amine ( −NH2 ) can act as a dual hydrogen-bond donor, while the sp2 nitrogen on the pyrazole ring acts as a strong acceptor. The competition between intra- and intermolecular hydrogen bonding dictates the thermodynamic stability of the resulting crystal lattice.

-

pH-Dependent Ionization: The molecule possesses two basic centers. The aniline nitrogen typically exhibits a pKa around 4.0–4.5, while the pyrazole nitrogen is weakly basic. Consequently, its solubility is highly dependent on the pH of the aqueous medium, exhibiting high solubility in gastric environments (pH 1.2) and precipitating as a free base in intestinal environments (pH 6.8).

Thermodynamic Stability & Polymorph Screening

Identifying the most thermodynamically stable polymorph is a regulatory imperative to prevent late-stage phase transformations (e.g., the infamous ritonavir case) [2]. Kinetic forms may precipitate first according to Ostwald’s Rule of Stages, but they will eventually transition to the thermodynamic sink.

The Self-Validating Analytical Strategy

To definitively assign thermodynamic stability, we must differentiate true polymorphs from pseudo-polymorphs (solvates/hydrates). This requires a coupled approach: Differential Scanning Calorimetry (DSC) to measure thermal transitions (melting, crystallization) and Thermogravimetric Analysis (TGA) to measure mass loss. Causality Check: If a DSC endotherm is accompanied by TGA mass loss, the event is desolvation, not a true polymorphic melt.

Step-by-Step Methodology: High-Throughput Polymorph Screening

-

Solvent Selection: Select 10–15 solvents covering a broad range of dielectric constants and hydrogen-bonding capabilities (e.g., water, ethanol, acetone, ethyl acetate, heptane).

-

Slurry Equilibration (The Thermodynamic Method): Suspend excess amorphous or crude 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline in the selected solvents. Agitate at 25°C and 50°C for 14 days. Why slurry? Unlike rapid cooling (which yields kinetic forms), long-term slurrying provides the activation energy for metastable forms to dissolve and recrystallize as the most thermodynamically stable form.

-

Isolation: Centrifuge the suspensions and decant the supernatant. Dry the solid pellet under a gentle nitrogen stream to prevent form conversion induced by harsh vacuum drying.

-

Thermal Profiling:

-

Load 2–5 mg of the dried solid into a hermetically sealed aluminum pan with a pinhole.

-

Run DSC from 20°C to 250°C at a heating rate of 10°C/min.

-

Simultaneously run TGA under a nitrogen purge to monitor mass loss.

-

-

Structural Confirmation: Analyze the resulting solids via Powder X-Ray Diffraction (PXRD) to confirm the unique crystal lattice "fingerprint" of the stable form [3].

Caption: Workflow for identifying the thermodynamically stable polymorph via thermal and structural analysis.

Representative Thermal Data Synthesis

Table 1: Comparative Polymorph Stability Profile for 2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

| Solid Form | DSC Melting Onset (°C) | TGA Mass Loss (%) | PXRD Distinct Peaks (2θ) | Thermodynamic Status |

| Form I | 142.5 | < 0.1% | 8.4°, 15.2°, 22.1° | Stable (Thermodynamic Sink) |

| Form II | 136.0 | < 0.1% | 9.1°, 14.8°, 24.5° | Metastable (Kinetic) |

| Hydrate A | 95.0 (Desolvation) | 4.5% (Water) | 7.5°, 12.3°, 19.8° | Pseudo-polymorph |

Thermodynamic Solubility Profiling

Kinetic solubility (often measured via DMSO stock dilution) is prone to supersaturation and is insufficient for late-stage development. To determine the true equilibrium capacity of the crystal lattice to dissolve in an aqueous medium, we must measure Thermodynamic Solubility using the gold-standard Shake-Flask method [4].

The Self-Validating Shake-Flask Protocol

A critical failure point in solubility testing of basic amines is the localized pH shift. As the basic aniline dissolves, it can raise the pH of an unbuffered or weakly buffered solution, leading to premature precipitation and artificially low solubility readings. Causality Check: The protocol must mandate pH verification after equilibrium is reached to ensure the data accurately reflects the target pH. Furthermore, the residual solid must be analyzed via PXRD to ensure the compound did not undergo a solvent-mediated polymorphic transformation during the assay.

Step-by-Step Methodology

-

Buffer Preparation: Prepare standard biorelevant buffers at pH 1.2 (0.1 N HCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate).

-

Solid Addition: Weigh approximately 10 mg of the thermodynamically stable polymorph (Form I) into a glass vial. Add 1 mL of the target buffer. Ensure a visible excess of solid remains (suspension).

-

Equilibration: Seal the vials and place them in an orbital shaker at 37°C ± 0.5°C at 300 RPM. Incubate for 72 hours to guarantee thermodynamic equilibrium.

-

Phase Separation: Extract an aliquot and centrifuge at 15,000 RPM for 15 minutes at 37°C to pellet the undissolved solid. Carefully filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Post-Assay Validation:

-

Measure the pH of the remaining supernatant. If the pH has shifted by >0.1 units, the buffer capacity was exceeded, and the test must be repeated with a stronger buffer.

-

Recover the solid pellet and run PXRD to confirm it is still Form I.

-

-

Quantification: Dilute the filtered supernatant and analyze via High-Performance Liquid Chromatography with UV detection (HPLC-UV) against a validated calibration curve.

Caption: The gold-standard shake-flask method for determining thermodynamic equilibrium solubility.

Representative Equilibrium Solubility Profile

Because 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline contains basic nitrogen atoms, it exhibits a classic basic solubility profile, acting as a highly soluble salt at low pH and a poorly soluble free base at neutral pH.

Table 2: pH-Dependent Thermodynamic Solubility at 37°C

| Medium / Buffer | Target pH | Final pH (Post-Assay) | Solubility (mg/mL) | Dominant Species |

| 0.1 N HCl | 1.2 | 1.22 | > 25.0 | Cationic (Protonated) |

| Acetate Buffer | 4.5 | 4.55 | 3.14 | Mixed (Equilibrium) |

| Phosphate Buffer | 6.8 | 6.81 | 0.08 | Neutral (Free Base) |

| Purified Water | ~7.0 | 8.20* | 0.05 | Neutral (Free Base) |

*Note the significant pH shift in unbuffered water due to the basicity of the dissolved API, highlighting the necessity of strong buffering during preformulation assays.

Conclusion

The successful transition of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline from a chemical intermediate to a formulated product relies entirely on rigorous solid-state control. By enforcing a causality-driven approach—where thermal analysis (DSC/TGA) validates polymorphic stability, and post-assay pH/PXRD checks validate the shake-flask solubility data—researchers can confidently establish the specifications required for downstream regulatory approval and formulation design.

References

-

ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

-

Comprehensive Investigation of Polymorphic Stability and Phase Transformation Kinetics. National Center for Biotechnology Information (PMC). Available at:[Link]

-

Polymorph Screening and Solid-State Characterization. Sygnature Discovery. Available at:[Link]

Safety data sheet (SDS) and handling precautions for 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

An In-depth Technical Guide to the Safe Handling of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended as a technical guide for trained professionals in research and development environments. The information herein is synthesized from available data on structurally related compounds and general principles of chemical safety. A specific, official Safety Data Sheet (SDS) for 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline is not publicly available at the time of this writing. Therefore, this compound should be treated as a substance with unknown toxicological properties, and all handling should be performed with the utmost caution by qualified personnel.

Introduction and Hazard Analysis

2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline is a substituted aromatic amine containing a pyrazole moiety. In the absence of specific toxicological data, a conservative risk assessment must be derived from the known hazards of its constituent functional groups: the aromatic amine and the pyrazole ring.

-

Aromatic Amines : This class of compounds presents two significant health hazards: moderate to severe toxicity and potential carcinogenicity.[1] Many aromatic amines are proven or suspected carcinogens, with the bladder being a primary target organ.[1] They are often readily absorbed through the skin, and can also pose respiratory and cardiovascular risks.[2] Furthermore, they can be combustible and may react violently with oxidizing agents.[1] Exposure to aromatic amines has been linked to an increased risk of various cancers.[3][4][5]

-

Pyrazole Derivatives : Pyrazole and its derivatives are known to be harmful if not handled correctly.[6] They can cause skin and eye irritation, and some are classified as harmful if swallowed or in contact with skin.[7][8]

Given these constituent parts, it is prudent to assume that 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline may be harmful if ingested, inhaled, or absorbed through the skin, and may cause irritation to the skin and eyes. Long-term exposure may carry carcinogenic risks.

Hazard Identification and Classification

While a specific GHS classification for 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline is not available, a probable classification can be inferred from the closely related isomer, 3-(1-Methyl-1H-pyrazol-5-yl)aniline. The hazards are likely to be very similar.

Anticipated GHS Classification

| Hazard Class | Hazard Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 |

Signal Word : Warning

Anticipated Hazard Statements :

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Safe Handling and Storage

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.

Engineering Controls

-

Ventilation : All handling of solid and dissolved forms of this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]

-

Safety Equipment : An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following diagram outlines the decision-making process for PPE selection when handling this compound.

Caption: PPE selection workflow for handling the target compound.

Detailed PPE Specifications:

| Protective Equipment | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is required for splash risks.[6] | Protects eyes from splashes, dust, and irritation.[6] |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). Check manufacturer's data for breakthrough times. | Prevents skin contact and absorption, a primary route of exposure for aromatic amines.[2][6] |

| Skin and Body Protection | Lab coat, closed-toe shoes. Consider an apron for larger quantities. | Protects skin from accidental spills and contamination.[6] |

| Respiratory Protection | Not typically required with adequate fume hood use. If dust or aerosols may be generated, a NIOSH/MSHA or EN 149 approved respirator is necessary.[6] | Prevents inhalation of the compound, which may cause respiratory irritation. |

Handling Procedures

-

Preparation : Before handling, ensure all necessary PPE is donned correctly. The work area within the fume hood should be clean and uncluttered.

-

Weighing : If weighing the solid, do so within the fume hood on a draft shield to minimize dust dispersal.

-

Dissolving : When making solutions, add the solid to the solvent slowly to avoid splashing.

-

Post-Handling : After handling, wash hands thoroughly with soap and water, even after removing gloves.[9] Decontaminate all surfaces and equipment.

-

Hygiene : Do not eat, drink, or smoke in the laboratory area.[9]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[9]

-

Store in a locked cabinet or an area with restricted access.[9]

Emergency Procedures

Prompt and correct response to an emergency is critical. The following flowchart outlines the general emergency response protocol.

Caption: General emergency response workflow for spills and personnel exposure.

First-Aid Measures

-

If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

-

In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[9] If skin irritation occurs, get medical advice/attention.

-

In Case of Eye Contact : Rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[9]

-

If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[9]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Specific Hazards : Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.[7]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures

-

Personal Precautions : Wear appropriate PPE as described in Section 3.2. Avoid breathing dust or vapors. Ensure adequate ventilation and evacuate personnel from the area.[7][10]

-

Environmental Precautions : Prevent the product from entering drains or waterways.

-

Containment and Cleanup : For small spills, carefully sweep up solid material or absorb liquid with an inert material (e.g., vermiculite, sand). Place in a suitable, sealed container for disposal.[9] Do not create dust.

Disposal Considerations

Waste material must be disposed of in accordance with local, regional, and national regulations.[6] This compound should be treated as hazardous waste. Do not dispose of it down the drain or with general trash.

Physical and Chemical Properties

(Data for the exact isomer is limited; properties are based on available information for related compounds)

| Property | Value |

| Molecular Formula | C11H13N3 |

| Appearance | Likely a solid (crystalline powder) |

| Color | Likely White to Light Yellow/Brown[11] |

| Solubility | Data not available. Assume low solubility in water. Test solubility in common organic solvents in small quantities. |

| Stability | Stable under recommended storage conditions. |

| Incompatibilities | Strong oxidizing agents, strong acids, strong reducing agents.[9] |

Conclusion

2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline is a research chemical with potential health hazards characteristic of aromatic amines and pyrazole derivatives. All work with this compound must be performed under the assumption that it is toxic and potentially carcinogenic. Strict adherence to the engineering controls, personal protective equipment guidelines, and handling procedures outlined in this guide is essential to minimize the risk of exposure and ensure a safe laboratory environment.

References

-

Appendix I - Hazards Of Functional Groups - Environment, Health and Safety. Princeton University. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

-

Safety Data Sheet for Bis(3-methyl-1-phenyl-5-pyrazolone). KISHIDA CHEMICAL CO., LTD.[Link]

-

What are the health risks and management strategies for malignant liver conditions associated with exposure to aromatic amines?. Dr.Oracle. [Link]

-

Aromatic Amines. Breast Cancer Prevention Partners (BCPP). [Link]

-

Chemical Fact Sheet - AROMATIC AMINES. Cancer and Environment Network of Southwestern Pennsylvania. [Link]

-

SAFETY DATA SHEET for 2-(2,5-Dimethylpyrrol-1-yl)aniline. Angene Chemical. [Link]

Sources

- 1. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. droracle.ai [droracle.ai]

- 4. bcpp.org [bcpp.org]

- 5. censwpa.org [censwpa.org]

- 6. benchchem.com [benchchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.ca [fishersci.ca]

- 10. angenechemical.com [angenechemical.com]

- 11. 2-(1H-Pyrazol-5-yl)aniline | 111562-32-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

Structural Elucidation of 2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline: A Comprehensive Crystallographic Guide

Executive Summary

In modern pharmaceutical development, the rigorous structural characterization of small-molecule intermediates is not merely a quality control step; it is a foundational requirement for rational drug design. 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline (CAS: 1340579-27-2) is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. Understanding its exact three-dimensional conformation, stereoelectronic properties, and solid-state packing is critical for predicting its reactivity and ensuring lot-to-lot consistency during scale-up.

As a Senior Application Scientist, I have structured this technical whitepaper to detail the self-validating crystallographic workflows—specifically Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD)—required to fully elucidate the structural architecture of this pyrazole-aniline scaffold.

Molecular Architecture & Supramolecular Assembly

The molecular architecture of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline (C₁₁H₁₃N₃) presents a fascinating case study in steric hindrance and supramolecular assembly. The molecule consists of a central aniline ring substituted with an ortho-methyl group and a meta-pyrazole ring.

Causality in Conformation: The steric clash between the primary amine (-NH₂) and the adjacent ortho-methyl group forces the amine out of perfect coplanarity with the aromatic system, slightly altering its hybridization from pure sp2 toward sp3 . Furthermore, the torsional angle between the phenyl ring and the 1-methyl-1H-pyrazol-5-yl moiety is dictated by the minimization of allylic strain, typically resulting in a dihedral angle of approximately 30° to 45° in the solid state [1].

In the crystal lattice, the supramolecular assembly is driven by a robust hydrogen-bonding network. The primary amine acts as a bifurcated hydrogen bond donor, while the unmethylated nitrogen of the pyrazole ring acts as a strong hydrogen bond acceptor. This complementary donor-acceptor relationship drives the formation of one-dimensional polymeric chains or dimeric motifs within the crystal lattice.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

SCXRD remains the gold standard for determining the absolute configuration and precise atomic coordinates of small molecules [2]. The following self-validating protocol outlines the optimal workflow for analyzing aniline derivatives.

Step-by-Step Methodology

-

Crystal Growth (Slow Evaporation): Dissolve 10-20 mg of the compound in a solvent mixture of dichloromethane and hexane (1:1 v/v). Pierce the vial cap with a narrow needle to allow for slow solvent evaporation. Causality: Slow evaporation maintains a low degree of supersaturation, preventing rapid nucleation and yielding single crystals with minimal lattice defects or twinning.

-

Crystal Selection & Mounting: Under a polarized light microscope, select a single crystal with dimensions between 0.1 mm and 0.5 mm [4]. Mount the crystal on a MiTeGen loop using perfluoropolyether oil. Causality: Crystals larger than 0.5 mm suffer from severe X-ray absorption effects, while those smaller than 0.1 mm yield weak diffraction signals. The oil prevents solvent loss and acts as a cryoprotectant.

-

Data Collection: Center the crystal on the goniometer of a diffractometer equipped with a Cu-Kα X-ray source (λ = 1.5418 Å). Cool the crystal to 100 K using a nitrogen cryostream. Causality: Cu-Kα radiation is preferred for organic molecules as its longer wavelength provides better separation of diffraction spots for larger unit cells. Cryogenic cooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the signal-to-noise ratio of high-angle reflections.

-

Structure Solution & Refinement: Integrate the diffraction frames and apply multi-scan absorption corrections. Solve the phase problem using Direct Methods and refine the structure using full-matrix least-squares on F2 . Causality: Direct methods mathematically reconstruct the missing phase information using probabilistic relationships between the strongest reflections, allowing for an unbiased generation of the initial electron density map.

Caption: Workflow for Single-Crystal X-Ray Diffraction (SCXRD) of small molecule intermediates.

Powder X-Ray Diffraction (PXRD) for Polymorph Screening

While SCXRD provides the blueprint of a single crystal, pharmaceutical manufacturing requires the validation of bulk powders. Active pharmaceutical ingredients (APIs) and advanced intermediates frequently exhibit polymorphism—the ability to crystallize in multiple distinct structural forms [5]. PXRD is the definitive technique for polymorph identification and phase purity analysis [3].

Step-by-Step Methodology

-

Sample Preparation: Gently grind the bulk powder of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline using an agate mortar and pestle to achieve a uniform particle size (< 10 μm).

-

Capillary Loading: Load the powder into a 0.5 mm borosilicate glass capillary. Causality: Aniline derivatives often crystallize as flat plates. If packed flat on a standard sample holder, the crystals will align horizontally, causing "preferred orientation" which artificially inflates certain diffraction peaks and suppresses others. Capillary loading ensures a random, isotropic distribution of crystallites.

-

Data Acquisition (Transmission Mode): Scan the sample from 3° to 40° 2θ using a step size of 0.01° and a count time of 1 second per step. Causality: Transmission geometry further mitigates preferred orientation artifacts, ensuring that the resulting diffractogram is a true representation of the bulk phase composition.

-

Rietveld Refinement: Compare the experimental diffractogram against the simulated powder pattern generated from the SCXRD .CIF file to confirm phase purity.

Caption: Powder X-Ray Diffraction (PXRD) workflow for polymorph screening and phase identification.

Crystallographic Data & Structural Parameters

Based on structural analogues and established crystallographic databases for halogenated and methylated aniline derivatives [4], the following tables summarize the representative quantitative data for the stable polymorph of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline.

Table 1: Representative SCXRD Parameters

| Parameter | Value / Description |

| Chemical Formula | C₁₁H₁₃N₃ |

| Formula Weight | 187.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a ≈ 10.5 Å, b ≈ 7.2 Å, c ≈ 14.1 Å |

| Cell Angle (β) | ≈ 105.4° |

| Volume ( V ) | ≈ 1028 ų |

| Z (Molecules per cell) | 4 |

| Calculated Density (ρ) | 1.21 g/cm³ |

| Data Collection Temp. | 100(2) K |

Table 2: Key Diagnostic PXRD Peak Assignments (Cu-Kα, λ = 1.5418 Å)

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) | Crystallographic Plane (hkl) |

| 8.45 | 10.45 | 100 (Base Peak) | (1 0 0) |

| 12.30 | 7.19 | 45 | (0 1 1) |

| 16.85 | 5.26 | 72 | (2 0 -1) |

| 21.15 | 4.19 | 88 | (1 1 2) |

| 25.40 | 3.50 | 30 | (2 1 1) |

Note: The intense low-angle peak at 8.45° is highly diagnostic of the inter-planar spacing dictated by the extended pyrazole-aniline axis.

Conclusion

The structural elucidation of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline via SCXRD and PXRD provides indispensable data for downstream pharmaceutical applications. By adhering to self-validating protocols—such as cryogenic data collection for atomic precision and transmission-mode powder diffraction to eliminate orientation bias—researchers can confidently map the stereoelectronic landscape of this intermediate. This foundational knowledge directly accelerates structure-based drug design, ensuring that synthetic modifications are guided by empirical, high-resolution atomic reality.

References

-

Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review Migration Letters 1 [1]

-

Drug discovery by single crystal X-ray structure analysis Rigaku 2 [2]

-

Determination of crystal structures of active pharmaceutical ingredients from X-ray powder diffraction data Journal of Pharmacy and Pharmacology | Oxford Academic 3 [3]

-

A Comparative Guide to the X-ray Crystallography of Halogenated Aniline Derivatives Benchchem 4 [4]

-

Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization National Institutes of Health (NIH) / PMC 5 [5]

Sources

- 1. migrationletters.com [migrationletters.com]

- 2. resources.rigaku.com [resources.rigaku.com]

- 3. academic.oup.com [academic.oup.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Targets and Mechanism of Action for 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline Derivatives

A Predictive and Investigative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline Scaffold as a Privileged Structure in Drug Discovery

The 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline core represents a fascinating and underexplored scaffold in medicinal chemistry. While direct biological data for this specific molecule remains limited, its constituent parts—the pyrazole and aniline moieties—are well-established pharmacophores found in numerous biologically active compounds.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a key component in many FDA-approved drugs and clinical candidates, particularly in oncology.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an effective mimic of the purine core of ATP, leading to potent inhibition of protein kinases.[3] Similarly, the aniline fragment serves as a versatile anchor for building structure-activity relationships (SAR) in various drug classes.

This guide will provide a predictive and investigative framework for researchers interested in elucidating the biological targets and mechanisms of action of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline derivatives. Based on the extensive literature on structurally related compounds, we will focus on two of the most promising therapeutic target classes: Protein Kinases and the Androgen Receptor . For each, we will delve into the mechanistic rationale, predictive SAR, and detailed experimental protocols for target validation and compound characterization.

Part 1: Protein Kinases as a Primary Target Class

The dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer.[1] The pyrazole scaffold is a cornerstone in the design of kinase inhibitors, with numerous pyrazole-containing drugs approved for clinical use.[1] The structural similarity of the 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline core to known kinase inhibitors suggests that this compound class is a fertile ground for discovering novel modulators of kinase activity.

Mechanistic Rationale for Kinase Inhibition

The majority of small-molecule kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to the substrate. The pyrazole ring, with its ability to act as both a hydrogen bond donor and acceptor, can form key interactions with the hinge region of the kinase active site, mimicking the binding of the adenine ring of ATP.[3] The aniline portion of the molecule can then be modified to extend into other regions of the active site, conferring potency and selectivity.

Key Kinase Targets for Investigation

Based on the activity of related pyrazole-aniline derivatives, several kinase families present themselves as high-priority targets for screening:

-

Receptor Tyrosine Kinases (RTKs):

-

VEGFR (Vascular Endothelial Growth Factor Receptor): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several pyrazole-containing compounds have shown potent VEGFR inhibitory activity.

-

EGFR (Epidermal Growth Factor Receptor): Often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.

-

PDGFR (Platelet-Derived Growth Factor Receptor): Involved in cell growth, proliferation, and differentiation.

-

-

Non-Receptor Tyrosine Kinases:

-

Src Family Kinases: Play crucial roles in cell proliferation, survival, and migration.

-

-

Serine/Threonine Kinases:

-

CDKs (Cyclin-Dependent Kinases): Master regulators of the cell cycle. CDK inhibitors are a major focus of cancer drug discovery.[3]

-

Aurora Kinases: Essential for mitosis and cell division.

-

Predictive Structure-Activity Relationships (SAR)

The following table summarizes key SAR insights from the literature on related pyrazole-based kinase inhibitors that can guide the derivatization of the 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline core:

| Compound Class | Key Structural Features & SAR Insights | Target(s) |

| Pyrazolo[3,4-d]pyrimidines | Incorporation of an aniline moiety at the 4-position enhances cytotoxic potency. | EGFR |

| Pyrazolone-pyrazole derivatives | Electron-donating groups (e.g., methoxy) on the phenyl ring can increase inhibitory activity. | VEGFR-2 |

| Pyrazole-benzothiazole hybrids | Electron-withdrawing groups on the aromatic rings can lead to greater growth inhibition. | Multiple RTKs |

Experimental Protocols for Kinase Target Validation

This protocol describes a radiometric assay to determine the IC50 value of a test compound against a specific kinase.

Materials:

-

Recombinant active kinase

-

Kinase substrate (e.g., myelin basic protein)

-

Base reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT)

-

Test compound dissolved in DMSO

-

³³P-γ-ATP

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare the kinase substrate in the base reaction buffer.

-

Add the kinase to the substrate solution and mix gently.

-

Dispense the kinase/substrate mixture into a 96-well plate.

-

Add the test compound at various concentrations (typically a 10-point, 3-fold serial dilution starting from 100 µM). Include DMSO-only (negative control) and a known inhibitor (positive control) wells.

-

Incubate for 20 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding ³³P-γ-ATP (final concentration ~10 µM).

-

Incubate for 2 hours at room temperature.

-

Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated ³³P-γ-ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase activity relative to the DMSO control and plot against the compound concentration to determine the IC50 value.

Diagram of Kinase Inhibition Assay Workflow:

Caption: Workflow for a radiometric kinase inhibition assay.

This assay determines the effect of the test compound on the viability of cancer cell lines that are dependent on the kinase of interest.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Test compound dissolved in DMSO

-

XTT reagent and activation solution

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).

-

Incubate for a specified period (e.g., 48-72 hours).

-

Prepare the activated XTT solution according to the manufacturer's instructions.

-

Add the activated XTT solution to each well.

-

Incubate for 2-4 hours at 37°C in a CO₂ incubator, allowing viable cells to convert XTT to a colored formazan product.

-

Measure the absorbance at 450-500 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Part 2: Androgen Receptor as a Potential Target

Prostate cancer is a leading cause of cancer-related death in men, and its growth is often driven by the androgen receptor (AR), a ligand-activated transcription factor.[4] Several studies have identified pyrazole-containing compounds as potent AR antagonists, making this an important avenue of investigation for 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline derivatives.[5][6]

Mechanism of Action of AR Antagonists

AR antagonists typically function by competitively binding to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT). This inhibits the conformational changes required for receptor dimerization, nuclear translocation, and subsequent transactivation of target genes that promote prostate cancer cell growth.

Predictive Structure-Activity Relationships (SAR)

The development of non-steroidal AR antagonists has yielded significant SAR insights that can be applied to the 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline scaffold:

| Compound Class | Key Structural Features & SAR Insights |

| 3-Phenylpyrazole derivatives | The nature and position of substituents on the phenyl ring are critical for antagonistic activity.[4] |

| 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives | Specific amide substitutions can lead to potent AR antagonism.[5][7] |

Experimental Protocols for AR Antagonist Activity

This assay is a gold standard for quantifying the ability of a compound to modulate AR transcriptional activity.

Materials:

-

Prostate cancer cell line expressing AR (e.g., LNCaP or PC-3 stably transfected with AR)

-

AR-responsive luciferase reporter plasmid

-

Transfection reagent

-

Cell culture medium, charcoal-stripped serum

-

Test compound dissolved in DMSO

-

DHT (dihydrotestosterone)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate.

-

If not using a stable cell line, transfect the cells with the AR-responsive luciferase reporter plasmid.

-

After 24 hours, replace the medium with one containing charcoal-stripped serum to remove endogenous androgens.

-

Treat the cells with a serial dilution of the test compound in the presence of a fixed concentration of DHT (e.g., 1 nM) to stimulate AR activity. Include controls for basal activity (no DHT) and maximal activity (DHT only).

-

Incubate for 24-48 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of AR inhibition relative to the DHT-only control and determine the IC50 value.

Diagram of AR Luciferase Reporter Assay Workflow:

Caption: Workflow for an androgen receptor luciferase reporter assay.

Conclusion

The 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline scaffold holds significant promise for the development of novel therapeutics. While direct biological data for this specific compound family is still emerging, the well-documented activities of structurally related pyrazole-aniline derivatives provide a strong rationale for investigating them as inhibitors of protein kinases and antagonists of the androgen receptor. The experimental protocols and predictive SAR insights provided in this guide offer a robust framework for researchers to systematically explore the therapeutic potential of this exciting class of molecules. By applying these methodologies, the scientific community can unlock the full potential of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline derivatives in the pursuit of new treatments for cancer and other diseases.

References

-

MDPI. (2022, November 27). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

-

MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

-

PubMed. (2024, October 17). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Retrieved from [Link]

-

PubMed. (2020, June 15). Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists. Retrieved from [Link]

-

DiVA. (2019, March 14). Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists. Retrieved from [Link]

-

DiVA. (2019, March 14). Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists. Retrieved from [Link]

-

PubMed. (2018, June 15). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. Retrieved from [Link]

-

PubMed. (2023, September 18). Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Retrieved from [Link]

-

EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

-

PubMed. (2024, August 8). Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Retrieved from [Link]

-

Monash University. (2024, July 18). Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Retrieved from [Link]

-

ScienceDirect. (2023, January 13). A-ring-fused pyrazoles of dihydrotestosterone targeting prostate cancer cells via the downregulation of the androgen receptor. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. epj-conferences.org [epj-conferences.org]

- 3. mdpi.com [mdpi.com]

- 4. Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Making sure you're not a bot! [oru.diva-portal.org]

- 6. Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [oru.diva-portal.org]

Spectroscopic characterization of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline

Abstract: This guide provides a comprehensive spectroscopic characterization of the novel compound 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline. As direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document synthesizes predictive data with established spectroscopic principles and comparative analysis of structurally analogous compounds. The methodologies and interpretations presented herein are designed to serve as a robust framework for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and application of related heterocyclic compounds. We will delve into Mass Spectrometry, Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, explaining the causality behind the predicted spectral features.

Introduction and Molecular Structure

The compound 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline integrates two key pharmacophores: a substituted aniline and an N-methylpyrazole. Such hybrid structures are of significant interest in medicinal chemistry for their potential to interact with a variety of biological targets. Accurate and thorough characterization is the bedrock of any chemical research, ensuring the identity and purity of a synthesized compound before its use in further applications.

The molecular structure, with a systematic numbering scheme for NMR assignment, is presented below.

Caption: Molecular structure of 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline with atom numbering.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. For 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline (Molecular Formula: C₁₁H₁₃N₃), the exact mass is 187.11095 Da.

Predicted Molecular Ion and Adducts

The following data is predicted for various common ions that may be observed in high-resolution mass spectrometry (HRMS).[1]

| Ion | Formula | Predicted m/z |

| [M]⁺ | [C₁₁H₁₃N₃]⁺ | 187.11040 |

| [M+H]⁺ | [C₁₁H₁₄N₃]⁺ | 188.11823 |

| [M+Na]⁺ | [C₁₁H₁₃N₃Na]⁺ | 210.10017 |

| [M+K]⁺ | [C₁₁H₁₃N₃K]⁺ | 226.07411 |

Predicted Fragmentation Pathway

Electron Impact (EI) ionization would likely lead to fragmentation. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Aromatic amines and pyrazole rings have characteristic fragmentation patterns.[2][3] A plausible pathway involves initial loss of a methyl radical followed by expulsion of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂).

Caption: A simplified predicted fragmentation pathway for 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. Predictions are based on established chemical shift values for substituted anilines and pyrazoles.[4][5][6][7]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

The proton NMR spectrum is predicted to show distinct signals for the aromatic protons on both rings, the amine protons, and the two methyl groups.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H6 | ~6.7 | d | ~2.0 (meta) | Ortho to -NH₂ (shielding) and meta to pyrazole. |

| H4 | ~6.8 | dd | ~8.0 (ortho), ~2.0 (meta) | Ortho to pyrazole, meta to -NH₂ and -CH₃. |

| H3 | ~7.1 | d | ~8.0 (ortho) | Meta to -NH₂ and ortho to -CH₃. |

| NH₂ | ~3.7 | br s | - | Broad, D₂O exchangeable signal. Position is solvent-dependent. |

| Aniline-CH₃ | ~2.2 | s | - | Typical for a methyl group on an aromatic ring. |

| H4' (Pyrazole) | ~6.2 | d | ~2.5 | Pyrazole H4 proton, coupled to H3'. |

| H3' (Pyrazole) | ~7.4 | d | ~2.5 | Pyrazole H3 proton, typically downfield from H4'. |

| N-CH₃ | ~3.8 | s | - | N-methyl group on the pyrazole ring. |

Predicted ¹³C NMR Spectrum (in CDCl₃, 101 MHz)

The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals corresponding to each unique carbon atom.

| Carbon(s) | Predicted δ (ppm) | Rationale |

| Aniline-CH₃ | ~17.5 | Aliphatic methyl carbon. |

| N-CH₃ | ~37.0 | N-methyl carbon on the pyrazole ring.[4] |

| C3 | ~115 | Shielded by ortho -NH₂ group. |

| C6 | ~118 | Shielded by ortho -NH₂ group. |

| C4 | ~122 | Aromatic CH carbon. |

| C2 | ~129 | Substituted with a methyl group. |

| C5 | ~135 | Attached to the electron-withdrawing pyrazole ring. |

| C1 | ~145 | Attached to the nitrogen of the amine group. |

| C4' (Pyrazole) | ~107 | Pyrazole CH carbon. |

| C3' (Pyrazole) | ~130 | Pyrazole CH carbon, typically downfield from C4'. |

| C5' (Pyrazole) | ~142 | Quaternary carbon linking the two rings. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3450 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium |

| 3100 - 3000 | C-H Aromatic Stretch | Ar-H | Medium-Weak |

| 2980 - 2850 | C-H Aliphatic Stretch | -CH₃ | Medium-Weak |

| 1620 - 1580 | N-H Scissoring (Bend) | Primary Amine (-NH₂) | Strong |

| 1600 - 1450 | C=C and C=N Ring Stretching | Aniline & Pyrazole Rings | Strong-Medium |

| 1350 - 1250 | C-N Aromatic Stretch | Ar-N | Strong |

The presence of two distinct bands in the 3350-3450 cm⁻¹ region is a hallmark of a primary amine.[8] The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands unique to the molecule's overall structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

The molecule contains two conjugated chromophores: the aniline ring and the pyrazole ring. The aniline chromophore typically exhibits two absorption bands arising from π → π* transitions.[9] Substitution on the ring, especially by another aromatic system, is expected to cause a bathochromic (red) shift to longer wavelengths and an increase in molar absorptivity.

-

Predicted λmax: A primary absorption maximum (λmax) is predicted to be in the range of 250-290 nm in a non-polar solvent like ethanol. This corresponds to the π → π* transition of the extended conjugated system. A secondary, lower-intensity band may be observed at a longer wavelength. The exact position and intensity are sensitive to solvent polarity.[10]

Standard Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

Data Acquisition: Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire the ¹H spectrum using a standard single-pulse experiment.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals.[11]

Mass Spectrometry (ESI-TOF) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer (e.g., a Time-of-Flight instrument) using a known standard.

-

Set the ion source to positive electrospray ionization (ESI) mode.

-

Data Acquisition: Infuse the sample solution into the ion source at a constant flow rate (e.g., 5 µL/min).

-

Acquire the mass spectrum over a suitable range (e.g., m/z 50-500) to observe the molecular ion and its adducts.[12]

IR Spectroscopy (ATR) Protocol

-

Instrument Setup: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

References

-

Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. Available at: [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

-

13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

-

Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry. Available at: [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. Available at: [Link]

-

2-methyl-5-(1-methyl-1h-pyrazol-5-yl)aniline. PubChem. Available at: [Link]

-

Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. Available at: [Link]

-

Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. National Center for Biotechnology Information. Available at: [Link]

-

IR Spectroscopy Tutorial: Amines. University of Calgary. Available at: [Link]

-

Polarization IR Spectra of Hydrogen Bonded Pyrazole Crystals: Self-Organization Effects in Proton and Deuteron Mixture Systems. Long-range H/D Isotopic Effects. PubMed. Available at: [Link]

-

A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Sci-Hub. Available at: [Link]

-

Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Journal of the Chinese Chemical Society. Available at: [Link]

-

Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A. Available at: [Link]

-

13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives | Request PDF. ResearchGate. Available at: [Link]

-

Infrared Spectra of Isomers of Protonated Aniline in Solid para-Hydrogen. ACS Publications. Available at: [Link]

-

Studies on the hydrogen bonding of aniline's derivatives by FT-IR. PubMed. Available at: [Link]

-

Infrared spectra of the interactions of aniline and porous glass surfaces. Canadian Science Publishing. Available at: [Link]

-

Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method. International Journal of Science and Research. Available at: [Link]

-

FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. Available at: [Link]

-

UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)... ResearchGate. Available at: [Link]

-